2-Cyclohexylidenecyclohexanone
Description
2-Cyclohexylidenecyclohexanone (CAS: 1011-12-7) is a bicyclic ketone with the molecular formula C₁₂H₁₈O and a molecular weight of 178.28 g/mol. It exists as a colorless to light orange-yellow liquid at room temperature, with a boiling point of 275°C, a specific gravity of 1.00, and a refractive index of 1.51 . The compound is insoluble in water but soluble in organic solvents like ethers and alcohols . Structurally, it features a conjugated cyclohexenylidene group fused to a cyclohexanone ring, which imparts unique reactivity in aldol condensations and catalytic processes .
Its synthesis often involves aldol self-condensation of cyclohexanone using layered double hydroxide (LDH) catalysts, yielding derivatives like 2,6-dicyclohexylidenecyclohexanone under optimized conditions .
Properties
IUPAC Name |
2-cyclohexylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDSIOSLHQWFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCCC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862512 | |
| Record name | Cyclohexanone, 2-cyclohexylidene- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30862512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-12-7, 35255-48-2 | |
| Record name | 2-Cyclohexylidenecyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclohexyliden-2-one | |
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| Record name | Cyclohexanone, cyclohexylidene- | |
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| Record name | Dianon | |
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| Record name | Cyclohexanone, 2-cyclohexylidene- | |
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| Record name | Cyclohexanone, 2-cyclohexylidene- | |
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| Record name | 2-cyclohexylidenecyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.527 | |
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| Record name | BICYCLOHEXYLIDEN-2-ONE | |
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Preparation Methods
Heterogeneous Catalysis with Ion-Exchange Resins
One industrially viable method involves passing cyclohexanone through a column packed with strongly acidic ion-exchange resins like Lewatit SPC 118 W at 90°C. This setup achieves a reaction mixture containing 88.6 wt.% unreacted cyclohexanone, 9.2 wt.% CHDA, and 0.2 wt.% cyclohexyl cyclohexanone (CHA). The resin catalyzes the aldol condensation by protonating the carbonyl group, enabling nucleophilic attack by the enol form of another cyclohexanone molecule. Subsequent dehydration yields CHDA as the primary β,γ-unsaturated ketone.
Key Parameters:
Homogeneous Acid Catalysts
Concentrated sulfuric acid (H₂SO₄) at room temperature also facilitates CHDA formation. This method produces furan derivatives as byproducts, such as 1,2,3,4,6,7,8,9-octahydrodibenzofuran, due to further cyclization. While effective, H₂SO₄ introduces challenges in catalyst recovery and waste management.
Reaction Conditions:
-
Catalyst Concentration: 10–20 vol.% H₂SO₄
-
Reaction Time: 1–3 hours
High-Pressure Thermal Condensation
Mechanism Under Elevated Pressure
Under pressures of 20–45 kbar and temperatures of 180–300°C, cyclohexanone undergoes self-condensation without catalysts. This method leverages the reduction in molar volume during reaction to favor CHDA formation. The mechanism proceeds via aldol addition followed by dehydration, with pressure accelerating the reaction rate by compressing transition states.
Experimental Findings:
Byproduct Analysis
At pressures exceeding 30 kbar, tricyclic compounds like dodecahydrotriphenylene emerge as secondary products. These arise from further condensation of CHDA with cyclohexanone, highlighting the need for precise pressure control.
Process Optimization and Kinetic Modeling
Water Removal Strategies
Water, a byproduct of aldol condensation, inhibits reaction equilibrium. Vacuum distillation at 10 bar improves CHDA yield by 15–20% compared to closed systems. The reaction enthalpy (ΔH° = 59.2 kJ/mol) confirms its endothermic nature, necessitating external heating for optimal conversion.
Kinetic Parameters
A lumped kinetic model for CHDA formation reports:
Where:
-
Activation Energy (Eₐ): 132.6 kJ/mol
-
Pre-exponential Factor (A): 1.2 × 10⁸ L/mol·s
-
Temperature Sensitivity: Conversion increases 2.5-fold between 70°C and 100°C.
Comparative Analysis of Methods
| Method | Catalyst/Process | Temperature | Pressure | Yield | Byproducts |
|---|---|---|---|---|---|
| Acid-Catalyzed (Resin) | Lewatit SPC 118 W | 90°C | Ambient | 9–12% | CHA, water |
| Acid-Catalyzed (H₂SO₄) | Concentrated H₂SO₄ | 25°C | Ambient | 10–15% | Furan derivatives |
| High-Pressure | None | 180–250°C | 20–45 kbar | 43–60% | Dodecahydrotriphenylene |
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylidenecyclohexanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it back to cyclohexanone under specific conditions.
Substitution: Acid-catalyzed reactions can lead to the formation of spiro compounds and other derivatives.
Common Reagents and Conditions
Oxidation: Concentrated sulfuric acid at room temperature.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Acid catalysts such as sulfuric acid, fluorosulfonic acid, boron trifluoride etherate, and antimony pentachloride.
Major Products Formed
Oxidation: Furan derivatives such as octahydrodibenzofuran and nonahydro-3a-methylcyclopenta[b]benzofuran.
Reduction: Cyclohexanone.
Substitution: Spiro compounds and other derivatives.
Scientific Research Applications
Overview
2-Cyclohexylidenecyclohexanone, with the chemical formula C₁₂H₁₈O, is an organic compound characterized by a unique structure that includes a cyclohexylidene group attached to a cyclohexanone ring. Its applications span various scientific fields, including organic chemistry, materials science, and medicinal chemistry.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of:
- Plasticizers : Used to enhance the flexibility and durability of plastics.
- Pesticides : Contributes to the formulation of agrochemicals.
- Epoxy Resin Diluent : Used in the formulation of epoxy resins for coatings and adhesives.
Catalysis
The compound is involved in several catalytic processes, notably:
- Esterification Reactions : It participates in the esterification of acetic acid, leading to the synthesis of 2-(2-cyclohexyl acetate)cyclohexanone. This process employs acid-treated clay catalysts to facilitate selective product formation.
- Self-Aldol Condensation : this compound can undergo self-condensation reactions, yielding β,γ-unsaturated ketones that are significant in organic synthesis.
Chemical Reactions
The compound exhibits reactivity under various conditions:
- Oxidation : When treated with concentrated sulfuric acid, it can be oxidized to form furan derivatives.
- Reduction : It can be reduced back to cyclohexanone under specific conditions, showcasing its versatility in synthetic pathways.
- Substitution Reactions : Acid-catalyzed reactions can lead to the formation of spiro compounds and other derivatives, indicating its potential for complex transformations.
Potential Biological Activities
Although research is limited, preliminary studies suggest that derivatives of this compound may exhibit biological activity. The unique structural features could allow interactions with biological targets, warranting further investigation into its pharmacological properties .
Pharmaceutical Precursor
The compound is being explored as a precursor for synthesizing pharmaceutical compounds. Its derivatives may possess therapeutic properties that could be harnessed in drug development.
Industrial Applications
In addition to its roles in research and development, this compound finds applications in:
- Fine Chemicals Production : Utilized in creating specialty chemicals that serve diverse industrial purposes.
- Textile Auxiliaries : Employed in formulations that enhance textile properties.
- Biocides and Heat Stabilizers : Important for maintaining product integrity and performance in various applications.
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Organic Synthesis | Intermediates for plasticizers, pesticides | Key role in enhancing material properties |
| Catalysis | Esterification, self-aldol condensation | Utilizes clay catalysts for selective synthesis |
| Chemical Reactions | Oxidation to furan derivatives | Versatile reactivity under different conditions |
| Biological Activity | Potential medicinal applications | Requires further research on pharmacological properties |
| Industrial Chemistry | Production of fine chemicals and textile auxiliaries | Enhances performance and stability in various industrial applications |
Case Studies
Several studies have documented the synthesis and reactivity of this compound:
- Self-Condensation Studies : Research demonstrated successful self-condensation under controlled conditions, producing valuable β,γ-unsaturated ketones for further synthetic applications .
- Esterification Process Analysis : A study focused on using this compound for esterification reactions highlighted the efficiency of acid-treated clay catalysts in yielding high-purity products.
- Biological Activity Exploration : Initial investigations into the biological activities of its derivatives suggest potential interactions with biological targets, indicating avenues for future medicinal chemistry research .
Mechanism of Action
The mechanism of action of 2-Cyclohexylidenecyclohexanone involves its ability to undergo self-condensation and other chemical reactions. The molecular targets and pathways include:
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Methylcyclohexanone (CAS: 583-60-8)
- Molecular Formula : C₇H₁₂O
- Molecular Weight : 112.17 g/mol
- Boiling Point : 165–167°C
- Key Differences: The methyl substituent at the 2-position reduces steric hindrance compared to the bicyclic structure of 2-cyclohexylidenecyclohexanone. Higher volatility and water solubility, making it more suitable as a solvent in pharmaceuticals and fragrances . Lower thermal stability due to the absence of conjugated double bonds.
2-Acetylcyclohexanone (CAS: 380922-37-2)
- Molecular Formula : C₈H₁₂O₂
- Molecular Weight : 140.18 g/mol
- Key Differences: The acetyl group enhances electrophilicity at the carbonyl carbon, increasing reactivity in nucleophilic additions compared to this compound . Used in synthesizing heterocyclic compounds, whereas this compound is more prevalent in polymer chemistry .
2-Chlorocyclohexanone (CAS: 16618-75-0)
- Molecular Formula : C₆H₉ClO
- Molecular Weight : 132.59 g/mol
- Boiling Point : 195–200°C
- Key Differences: Chlorine substitution introduces significant polarity, leading to higher density (1.14 g/cm³) and reactivity in SN2 reactions. Acts as a precursor for agrochemicals, contrasting with this compound’s use in bulk chemical synthesis .
2,6-Dicyclohexylidenecyclohexanone (CAS: Not reported)
- Molecular Formula : C₁₈H₂₄O
- Molecular Weight : 256.38 g/mol
- Key Differences: Additional cyclohexylidene groups increase molecular rigidity and thermal stability (>300°C decomposition) . Demonstrated superior catalytic yields (89%) in aldol condensations compared to mono-substituted derivatives .
Comparative Data Table
Biological Activity
2-Cyclohexylidenecyclohexanone, a bicyclic compound with the molecular formula , has garnered attention in various fields of organic chemistry due to its unique structure and potential biological activities. This article explores its synthesis, applications, and biological properties based on available literature.
Chemical Structure and Properties
The compound features a rigid bicyclic structure formed by two cyclohexane rings linked by a carbon-carbon double bond. This configuration contributes to its limited conformational flexibility and may influence its interactions with biological systems.
- Molecular Weight : 178.27 g/mol
- CAS Number : 1011-12-7
- Boiling Point : 265 °C
- Density : 0.998 g/cm³
Synthesis and Applications
This compound can be synthesized through various methods, including the self-aldol condensation of cyclohexanone. This reaction often employs acid-treated clay catalysts to selectively obtain β,γ-unsaturated ketones. The compound is also utilized in the formation of furan derivatives when reacted with concentrated sulfuric acid.
Table 1: Synthesis Methods of this compound
| Method | Description |
|---|---|
| Self-Aldol Condensation | Involves cyclohexanone and an acid catalyst to yield β,γ-unsaturated ketones. |
| Reaction with Sulfuric Acid | Produces furan derivatives at room temperature through electrophilic substitution reactions. |
Antifungal Properties
Research indicates that this compound exhibits slight antifungal activity. Its structural characteristics may contribute to interactions with fungal cell membranes or metabolic pathways, although specific mechanisms remain under investigation .
Potential as a Perfuming Agent
The compound is recognized for its fragrance properties, making it valuable in the perfumery industry. Its pleasant aroma is attributed to its unique molecular structure, which allows it to interact favorably with olfactory receptors .
Case Studies and Research Findings
- Antifungal Activity Assessment : A study evaluated the antifungal efficacy of various cyclohexane derivatives, including this compound. Results indicated that while it does possess some antifungal properties, further research is necessary to enhance its effectiveness and understand its mechanism of action .
- Fragrance Applications : The use of this compound in fragrance formulations has been documented, highlighting its role in enhancing scent profiles in consumer products . Its stability and volatility make it suitable for various applications in cosmetics and personal care products.
Future Research Directions
Given the unique properties of this compound, several avenues for future research could be explored:
- Mechanistic Studies : Investigating the specific mechanisms through which this compound exerts its biological effects could provide insights into its potential therapeutic applications.
- Enhanced Antifungal Formulations : Developing formulations that enhance the antifungal properties of this compound could lead to new treatments for fungal infections.
- Applications in Agrochemicals : Exploring the use of this compound in agrochemical formulations could open up new markets and applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Cyclohexylidenecyclohexanone, and how are reaction conditions optimized?
- Answer : The compound is synthesized via cyclohexanone self-condensation. Catalysts such as solid superbases (e.g., Na/NaOH/γ-Al2O3) or acidic ion-exchange resins (e.g., Amberlyst 15) are critical for selectivity. Reaction optimization involves controlling water removal (via vacuum) to suppress reverse reactions and enhance yields. Elevated temperatures (>140°C) may lead to trimer formation, requiring careful temperature modulation .
Q. What structural feature of this compound dictates its reactivity in organic transformations?
- Answer : The α,β-unsaturated ketone moiety enables nucleophilic attack at the β-carbon, as observed in Grignard reactions. This reactivity is exploited in oxidative cleavage pathways, such as the formation of 6-(1-phenylcyclohexyl)-6-oxo-hexanoic acid via peroxide intermediates .
Q. How does the presence of water influence the synthesis of this compound?
- Answer : Water, a condensation byproduct, adsorbs onto catalyst surfaces, promoting retro-aldol reactions. Conducting the reaction under vacuum minimizes water accumulation, improving yields. Catalyst choice (e.g., hydrophobic resins) can further mitigate water interference .
Advanced Research Questions
Q. What analytical challenges arise in distinguishing this compound from its isomer 2-(1-cyclohexenyl)cyclohexanone?
- Answer : Isomer separation is complicated by thermal interconversion during gas chromatography (VPC). IR and NMR are reliable for structural identification, but column-induced isomerization necessitates low-temperature analytical methods or alternative techniques like HPLC .
Q. What mechanistic insights explain the oxidative cleavage of this compound with Grignard reagents?
- Answer : The reaction proceeds via a peroxide intermediate formed during Grignard addition. Subsequent cleavage yields carboxylic acid derivatives. Computational studies of transition states and intermediate stability are recommended to refine the mechanism .
Q. How do thermodynamic properties (e.g., enthalpy of combustion) inform stability assessments of this compound?
- Answer : NIST-derived data (ΔcH°liquid = −5,890 kJ/mol) indicate high thermal stability. Phase-specific enthalpy values guide solvent selection and reaction design, particularly for high-temperature applications .
Q. What role do catalysts play in modulating product distribution during cyclohexanone self-condensation?
- Answer : Solid superbases favor dimer (this compound) formation, while acidic catalysts may promote trimerization or side products like dodecahydrotriphenylene. Kinetic studies under varied catalyst loadings and agitation rates are essential for selectivity optimization .
Q. How can this compound be detected in complex matrices (e.g., pharmaceutical waste streams)?
- Answer : LC-MS/MS with multiple reaction monitoring (MRM) is effective, leveraging the compound’s fragmentation patterns. Cross-validation with high-resolution mass spectrometry (HRMS) ensures specificity in trace analysis .
Methodological Notes
- Synthetic Optimization : Use a fractional factorial design to evaluate catalyst type, temperature, and vacuum strength interactions .
- Analytical Workflows : Combine NMR (for structural confirmation) and GC-MS (for isomer quantification) with low-temperature columns to minimize artifacts .
- Thermodynamic Modeling : Utilize Gaussian software for DFT calculations to predict reaction pathways and intermediate stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
